Florfenicol Amine Hydrochloride
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Overview
Description
Florfenicol Amine Hydrochloride is a synthetic derivative of florfenicol, a broad-spectrum antibiotic primarily used in veterinary medicine. Florfenicol itself is a fluorinated analog of thiamphenicol and chloramphenicol, known for its effectiveness against a variety of Gram-positive and Gram-negative bacterial groups . This compound is often used in research and development settings due to its specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Florfenicol Amine Hydrochloride is typically synthesized through the acid-catalyzed hydrolysis of florfenicol and its related metabolites. The process involves converting these compounds into florfenicol amine salts, which are then partitioned with ethyl acetate to remove lipids and other neutral interferences. The solution is made strongly basic to convert the salts to free florfenicol amine, which is then extracted using ethyl acetate .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) with UV detection to ensure purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Florfenicol Amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amine compounds .
Scientific Research Applications
Florfenicol Amine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.
Medicine: Investigated for its potential use in treating bacterial infections in animals and possibly humans.
Industry: Utilized in the development of veterinary pharmaceuticals and other related products
Mechanism of Action
Florfenicol Amine Hydrochloride exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial 50S ribosomal subunits, inhibiting the enzyme peptidyl transferase, which is essential for protein synthesis. This prevents the transfer of amino acids to growing peptide chains, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Florfenicol Amine Hydrochloride is similar to other compounds in the amphenicol class, including:
Chloramphenicol: Known for its broad-spectrum antibacterial activity but associated with significant side effects.
Thiamphenicol: A less toxic analog of chloramphenicol with similar antibacterial properties.
Azidamfenicol: Another analog with specific applications in veterinary medicine
Uniqueness: this compound is unique due to its enhanced stability and reduced toxicity compared to chloramphenicol. It also has a broader spectrum of activity and is less likely to induce resistance .
Properties
CAS No. |
108656-33-3 |
---|---|
Molecular Formula |
C10H15ClFNO3S |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m1./s1 |
InChI Key |
HWPBPTAOXVIKGI-DHTOPLTISA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O.Cl |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |
Appearance |
White to Off-White Solid |
melting_point |
>152 °C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(αR)-α-[(1S)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol Hydrochloride; |
Origin of Product |
United States |
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